3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, an ethoxyphenyl group, and a methyl group attached to an oxazole ring
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-24-14-10-8-13(9-11-14)21-19(23)17-12(2)25-22-18(17)15-6-4-5-7-16(15)20/h4-11H,3H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUDEEVGCPSARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and ethoxyphenyl groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds, which could be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole ring.
Substitution: The chlorophenyl and ethoxyphenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide, including:
Uniqueness
What sets this compound apart is its specific combination of functional groups and the oxazole ring structure
Biological Activity
3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and findings from relevant studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₁₈ClN₃O₃. The compound features a chlorophenyl group, an ethoxyphenyl moiety, and a methyl-substituted oxazole ring, which contribute to its biological activity.
Structural Formula
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazole derivatives, including the target compound. The following table summarizes key findings regarding the biological activity of related compounds:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Inhibition of cell proliferation |
| 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide | SH-SY5Y (neuroblastoma) | 0.025 | AC inhibition |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-based derivatives | HepG2 (liver cancer) | TBD | Induction of apoptosis |
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Inhibition of Cell Proliferation : This compound may inhibit pathways involved in cell cycle progression.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.
- Targeting Specific Enzymes : Some derivatives have been identified as inhibitors of acid ceramidase (AC), which plays a role in sphingolipid metabolism.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications in the phenyl and oxazole rings can significantly affect the potency and selectivity of these compounds. For instance:
- Substituting different groups on the phenyl rings can enhance or diminish biological activity.
- The presence of electron-withdrawing groups (like chlorine) appears to increase potency against certain cancer cell lines.
Study 1: Antiproliferative Activity Evaluation
A study conducted on various oxazole derivatives demonstrated that those with specific substitutions exhibited significant antiproliferative activity against breast and liver cancer cell lines. The compound showed promising results but required further optimization for enhanced efficacy.
Study 2: In Vivo Pharmacokinetics
In vivo studies are essential for understanding the pharmacokinetic profile of this compound. Initial findings suggest favorable absorption and distribution characteristics; however, further studies are needed to assess metabolism and excretion pathways.
Q & A
Q. What are the key synthetic routes for 3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?
The compound can be synthesized via a nucleophilic substitution reaction. A common approach involves reacting 5-methylisoxazole-4-carbonyl chloride with substituted anilines (e.g., 4-ethoxyaniline) in acetonitrile at room temperature. Optimization includes controlling stoichiometry (e.g., 1:2 molar ratio of acid chloride to aniline), reaction time (20–30 minutes), and purification via recrystallization from methylbenzene to achieve high yields (~78%) . Side products like unreacted aniline hydrochloride can be removed by filtration.
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?
- NMR : Analyze -NMR for characteristic signals, such as the methyl group (δ ~2.7 ppm) and aromatic protons (δ 7.1–7.6 ppm). -NMR can confirm carbonyl carbons (δ ~165 ppm) .
- IR : Look for amide C=O stretching (~1670 cm) and aromatic C–H vibrations (~3075 cm) .
- X-ray crystallography : Determine dihedral angles between the oxazole and aryl rings (e.g., ~8° for similar analogs), and hydrogen-bonding networks (e.g., O–H···N and N–H···O interactions) using SHELX software .
Q. What are the preliminary biological activities reported for this compound?
While direct data on the ethoxyphenyl derivative is limited, analogs (e.g., N-(4-chlorophenyl) variant) exhibit activity as TGR5 receptor agonists, suggesting potential roles in metabolic regulation . In vitro assays using HEK293 cells transfected with TGR5 can quantify cAMP production to assess agonism .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl rings) affect bioactivity and physicochemical properties?
- Substituent effects : Replacing the 4-ethoxy group with electron-withdrawing groups (e.g., Cl) increases receptor binding affinity but reduces solubility. For example, the 4-chlorophenyl analog shows higher TGR5 agonism (EC ~50 nM) compared to methoxy derivatives .
- LogP optimization : Ethoxy groups improve hydrophilicity (calculated LogP ~3.2) compared to methyl or trifluoromethyl analogs (LogP ~4.5), balancing membrane permeability and solubility .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
Conflicting dihedral angles (e.g., 8° vs. 15° in different analogs) arise from packing forces and hydrogen-bonding variations. Use high-resolution X-ray data (e.g., SHELXL refinement) to model disorder, such as methyl group rotamers, and validate with Hirshfeld surface analysis . For example, water molecules in the lattice can stabilize specific conformations via O–H···N bonds .
Q. What experimental strategies mitigate challenges in reproducibility of biological assays?
- Batch variability : Standardize synthetic protocols (e.g., anhydrous conditions for acylation) and validate purity via HPLC (>98%) .
- Assay interference : Include controls for autofluorescence (common in oxazole derivatives) in fluorescence-based cAMP assays. Use orthogonal methods like ELISA for confirmation .
Q. How can computational methods predict metabolic stability and toxicity?
- ADME modeling : Use SwissADME to predict CYP450 metabolism (e.g., ethoxy group oxidation to quinones) and P-glycoprotein efflux .
- Toxicity screening : Employ Tox21 assays to assess hepatotoxicity (e.g., mitochondrial membrane potential disruption) and genotoxicity (Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
